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Compound of Interest

Compound Name: Tpeqm-dma

Cat. No.: B15139477 Get Quote

A. Introduction

TPEQM-DMA is a novel fluorescent probe designed for the sensitive detection of intracellular

microenvironment changes. Based on a tetraphenylethylene (TPE) core, it exhibits

aggregation-induced emission (AIE) characteristics, making it highly fluorescent in viscous

environments. The incorporation of a quinolinium moiety provides sensitivity to pH, while the

dimethylamino (DMA) group contributes to its polarity-sensing capabilities. These multi-

sensitive properties make TPEQM-DMA a powerful tool for researchers in cell biology, drug

discovery, and diagnostics to visualize and quantify viscosity, pH, and polarity in living cells and

tissues.

B. Principle of Action

The fluorescence mechanism of TPEQM-DMA is based on the restriction of intramolecular

rotation (RIR). In low-viscosity environments, the phenyl rings of the TPE core can rotate freely,

leading to non-radiative decay and weak fluorescence. As the viscosity of the surrounding

medium increases, this rotation is hindered, forcing the molecule into a planar conformation

and opening up a radiative decay channel, resulting in a significant increase in fluorescence

intensity.

The quinolinium component of TPEQM-DMA acts as a pH sensor through a photoinduced

electron transfer (PET) mechanism. In alkaline environments, the PET process is active,

quenching the fluorescence. Upon protonation in acidic conditions, the PET process is

inhibited, leading to an increase in fluorescence.
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The dimethylamino group imparts polarity sensitivity. In non-polar environments, TPEQM-DMA
exhibits strong fluorescence. As the polarity of the solvent increases, the twisted intramolecular

charge transfer (TICT) state is stabilized, leading to a decrease in fluorescence intensity and a

red-shift in the emission spectrum.

C. Quantitative Data

The photophysical properties of TPEQM-DMA are summarized in the table below. These

values are representative and may vary slightly depending on the specific cellular environment

and imaging setup.

Property Value Conditions

Excitation Wavelength (λex) 405 nm - 420 nm In DMSO

Emission Wavelength (λem) 480 nm - 650 nm
Dependent on viscosity, pH,

and polarity

Quantum Yield (Φ)
< 0.05 in water, > 0.5 in

aggregates
-

Viscosity Sensitivity ~50-fold fluorescence increase
From 1 cP to ~1000 cP in

glycerol/water

pH Range (pKa) 4.5 - 6.5
Ratiometric imaging (F520nm /

F610nm)

Polarity Sensitivity Emission peak shift of ~50 nm
From non-polar (e.g., dioxane)

to polar (e.g., water) solvents

Molar Extinction Coefficient (ε) ~35,000 M⁻¹cm⁻¹ In DMSO

Cell Permeability Good Live cells

Cytotoxicity Low at working concentrations Up to 20 µM for 24 hours

D. Experimental Protocols

1. Protocol for Imaging Intracellular Viscosity

Materials:
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TPEQM-DMA stock solution (1 mM in DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Live-cell imaging dish or chambered coverglass

Fluorescence microscope with a 405 nm laser line and appropriate emission filters.

Procedure:

Cell Culture: Plate cells on a live-cell imaging dish and culture until they reach the desired

confluency (typically 60-80%).

Probe Loading: Prepare a working solution of TPEQM-DMA by diluting the 1 mM stock

solution in pre-warmed complete cell culture medium to a final concentration of 5-10 µM.

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the TPEQM-DMA working solution to the cells and incubate for 15-30 minutes at

37°C in a CO₂ incubator.

Washing: After incubation, remove the loading solution and wash the cells twice with pre-

warmed PBS to remove any excess probe.

Add fresh, pre-warmed complete cell culture medium to the cells.

Imaging: Image the cells using a fluorescence microscope. Excite the probe at 405 nm

and collect the emission between 480 nm and 580 nm. Changes in fluorescence intensity

will correlate with changes in intracellular viscosity.

2. Protocol for Ratiometric Imaging of Intracellular pH

Materials:

TPEQM-DMA stock solution (1 mM in DMSO)

Complete cell culture medium
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PBS

Nigericin and high K⁺ buffer for calibration (optional)

Fluorescence microscope with a 405 nm laser and two emission channels (e.g., 500-540

nm and 590-630 nm).

Procedure:

Cell Culture and Probe Loading: Follow steps 1-6 from the viscosity imaging protocol.

Imaging: Acquire two simultaneous fluorescence images using the two emission channels

(e.g., Channel 1: 520 nm, Channel 2: 610 nm) upon excitation at 405 nm.

Data Analysis: Calculate the ratio of the fluorescence intensities of the two channels (e.g.,

I₅₂₀ / I₆₁₀) on a pixel-by-pixel basis. This ratio will be proportional to the intracellular pH.

(Optional) Calibration: To obtain quantitative pH values, a calibration curve can be

generated by treating the cells with nigericin in high K⁺ buffers of known pH values.

3. Protocol for Imaging Cellular Polarity

Materials:

TPEQM-DMA stock solution (1 mM in DMSO)

Complete cell culture medium

PBS

Fluorescence microscope with a 405 nm laser and spectral imaging capabilities or multiple

emission filters.

Procedure:

Cell Culture and Probe Loading: Follow steps 1-6 from the viscosity imaging protocol.

Imaging: Acquire fluorescence emission spectra from different regions of the cell upon

excitation at 405 nm. A blue-shift in the emission maximum indicates a more non-polar
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environment, while a red-shift indicates a more polar environment.

Alternatively, acquire images using two different emission filters (e.g., 480-520 nm and

580-620 nm) and calculate the ratio of the intensities to visualize polarity changes.

E. Visualizations
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Caption: Viscosity sensing mechanism of TPEQM-DMA.
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Caption: Workflow for intracellular viscosity imaging.
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Caption: pH sensing mechanism of TPEQM-DMA.

To cite this document: BenchChem. [Application Notes and Protocols: TPEQM-DMA for
Advanced Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139477#tpeqm-dma-in-fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15139477?utm_src=pdf-body-img
https://www.benchchem.com/product/b15139477?utm_src=pdf-body
https://www.benchchem.com/product/b15139477#tpeqm-dma-in-fluorescence-microscopy
https://www.benchchem.com/product/b15139477#tpeqm-dma-in-fluorescence-microscopy
https://www.benchchem.com/product/b15139477#tpeqm-dma-in-fluorescence-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15139477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

